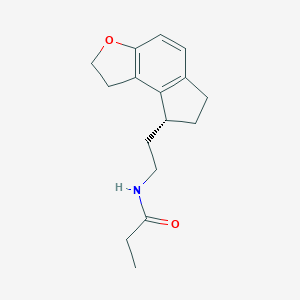

(R)-Ramelteon

概要

説明

®-Ramelteon is a synthetic melatonin receptor agonist primarily used for the treatment of insomnia. It is a chiral compound, with the ®-enantiomer being the active form. This compound mimics the action of melatonin, a hormone that regulates the sleep-wake cycle, by binding to melatonin receptors in the brain.

準備方法

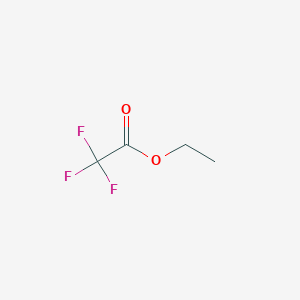

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ramelteon involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indanone Intermediate: The synthesis begins with the preparation of an indanone intermediate through a Friedel-Crafts acylation reaction.

Reduction and Cyclization: The indanone intermediate is then reduced to the corresponding alcohol, followed by cyclization to form the indane ring system.

Introduction of the Side Chain: The side chain is introduced through a series of reactions, including halogenation and nucleophilic substitution.

Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Ramelteon.

Industrial Production Methods: Industrial production of ®-Ramelteon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound.

化学反応の分析

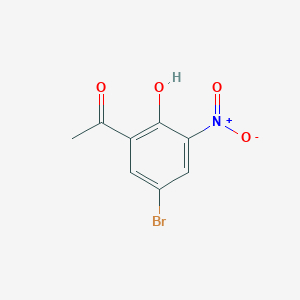

Types of Reactions: ®-Ramelteon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Ramelteon can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

®-Ramelteon has a wide range of scientific research applications, including:

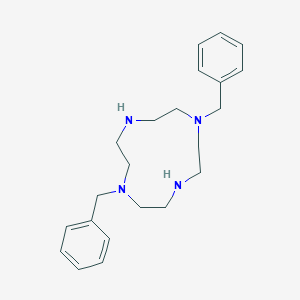

Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.

Biology: Researchers study its effects on melatonin receptors and its role in regulating circadian rhythms.

Medicine: ®-Ramelteon is investigated for its potential therapeutic effects in treating sleep disorders, depression, and anxiety.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

作用機序

®-Ramelteon exerts its effects by binding to melatonin receptors MT1 and MT2 in the brain. These receptors are involved in the regulation of the sleep-wake cycle. By activating these receptors, ®-Ramelteon mimics the action of endogenous melatonin, promoting sleep onset and maintenance. The compound does not bind to gamma-aminobutyric acid (GABA) receptors, which distinguishes it from other sleep aids that act on the GABAergic system.

類似化合物との比較

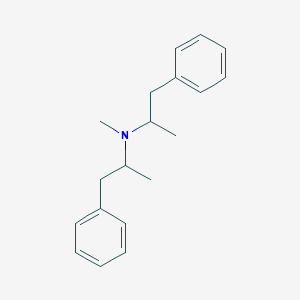

Tasimelteon: Another melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.

Agomelatine: A melatonergic antidepressant that also acts on serotonin receptors.

Melatonin: The natural hormone that regulates sleep-wake cycles.

Uniqueness of ®-Ramelteon: ®-Ramelteon is unique in its high selectivity for melatonin receptors MT1 and MT2, which results in fewer side effects compared to other sleep aids. Its non-GABAergic mechanism of action also reduces the risk of dependency and withdrawal symptoms.

特性

IUPAC Name |

N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144565 | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-27-0 | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramelteon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMELTEON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which (R)-Ramelteon protects against renal IRI?

A1: While the exact mechanism remains to be fully elucidated, the research suggests that this compound's protective effects involve multiple pathways:

- Reduced Apoptosis: this compound treatment led to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2 in both in vivo and in vitro models of renal IRI. [] This suggests that this compound may help preserve cell survival by shifting the balance towards anti-apoptotic signaling.

- Mitochondrial Protection: this compound demonstrated a protective effect on mitochondria, evidenced by increased mitochondrial membrane potential in cells subjected to hypoxia/reoxygenation (H/R), a model of IRI. [] Furthermore, the compound modulated the expression of key proteins involved in mitochondrial fission and fusion, processes crucial for mitochondrial health and function. []

- Anti-inflammatory Action: this compound significantly suppressed the levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β, indicating its ability to dampen the inflammatory response associated with renal IRI. [] This anti-inflammatory effect is further supported by the observed downregulation of TLR4 and its downstream signaling pathway components (MyD88, p-IκBα, and p-p65 NF-κB). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)